Microglial NO Production Inhibition
Fallaxsaponin A demonstrates moderate inhibitory activity against nitric oxide (NO) production in LPS-stimulated BV2 microglial cells and RAW 264.7 macrophages, with IC50 values ranging from 37.0 to 60.7 µM [1]. This activity profile contrasts with tenuifolin, a structurally related Polygala saponin, which exhibits more potent NO inhibition with IC50 values of 29.7 µM and 28.7 µM for NO and PGE2, respectively, in RAW264.7 macrophages [2]. The approximately 1.3- to 2.1-fold difference in potency highlights distinct structure-activity relationships within this class of compounds.
| Evidence Dimension | Nitric oxide (NO) production inhibition |
|---|---|
| Target Compound Data | IC50 = 37.0-60.7 µM |
| Comparator Or Baseline | Tenuifolin: IC50 = 29.7 µM (NO) and 28.7 µM (PGE2) |
| Quantified Difference | Fallaxsaponin A is 1.3- to 2.1-fold less potent than tenuifolin |
| Conditions | LPS-stimulated BV2 microglial cells and RAW 264.7 macrophages |
Why This Matters
This quantitative potency difference enables researchers to select the appropriate compound based on the desired strength of anti-inflammatory effect in neuroinflammation models.
- [1] Bui Huu Tai et al. Compounds 3-5 showed moderate inhibition on NO production in LPS-stimulated BV2 cells and RAW 264.7 macrophages with IC50 values ranging from 37.0 to 60.7 µM. 2016. View Source
- [2] Journal article: Compound 1 (tenuifolin) inhibited NO and PGE2 overproduction in LPS-stimulated RAW264.7 macrophages, with IC50 value of 29.7 and 28.7 µM. View Source
